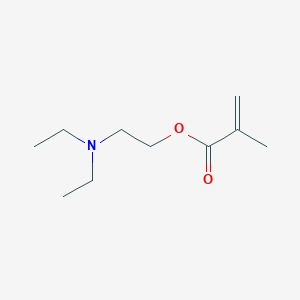

2-(Diethylamino)ethyl methacrylate

Cat. No. B094231

Key on ui cas rn:

105-16-8

M. Wt: 185.26 g/mol

InChI Key: SJIXRGNQPBQWMK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04278575

Procedure details

A monomeric mixture (950 parts) consisting of 530 parts of methyl methacrylate, 300 parts of ethyl acrylate, 100 parts of β-hydroxyethyl methacrylate and 20 parts of diethylaminoethyl methacrylate was prepared. A reactor equipped with a stirrer, a thermometer, a condenser and a nitrogen gas inlet tube was charged with 100 parts of the alkyl resin obtained in Referential Example A, 130 parts of toluene, 150 parts of butyl acetate, 400 parts of the above-prepared monomeric mixture and 2 parts of benzoyl peroxide. The temperature was raised to 110° C., and the mixture was maintained at 110° C. for 1 hour, followed by adding 470 parts of toluene. The temperature was again raised to 110° C., and a mixture consisting of 550 parts of the remainder of the monomeric mixture, 200 parts of toluene and 20 parts of benzoyl peroxide was added dropwise at 110° C. over the course of 3 hours. After the addition, the mixture was maintained for 8 hours to afford a solution of a modified copolymer having an involatile content of 50.8%, a Gardner viscosity of Y-Z, Mn of 13,000 and Mw/Mn of 8.4.

[Compound]

Name

530

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

alkyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:6]C)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:8](OCC)(=O)[CH:9]=[CH2:10].[C:15]([O:20]CCO)(=[O:19])[C:16]([CH3:18])=[CH2:17].[C:24](OCCN(CC)CC)(=O)[C:25](C)=[CH2:26]>C(OCCCC)(=O)C.C1(C)C=CC=CC=1>[C:15]([O:20][O:6][C:1](=[O:5])[C:2]1[CH:3]=[CH:8][CH:9]=[CH:10][CH:4]=1)(=[O:19])[C:16]1[CH:17]=[CH:26][CH:25]=[CH:24][CH:18]=1

|

Inputs

Step One

[Compound]

|

Name

|

530

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C=C)(=O)OCC

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCCO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCCN(CC)CC

|

Step Six

[Compound]

|

Name

|

alkyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)OCCCC

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A reactor equipped with a stirrer

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |